molecular formula C23H19ClN4O5 B11117515 N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B11117515
M. Wt: 466.9 g/mol
InChI Key: GMIXSGODPKBLGX-VULFUBBASA-N
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Description

N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a nitrobenzyl group, and a hydrazinyl-oxoacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the condensation of 4-chlorobenzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide: undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and lithium aluminum hydride, as well as oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl-oxoacetamide moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes and disrupt cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide include:

  • N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-aminobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide
  • N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN4O5

Molecular Weight

466.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C23H19ClN4O5/c24-19-7-1-16(2-8-19)13-25-22(29)23(30)27-26-14-17-5-11-21(12-6-17)33-15-18-3-9-20(10-4-18)28(31)32/h1-12,14H,13,15H2,(H,25,29)(H,27,30)/b26-14+

InChI Key

GMIXSGODPKBLGX-VULFUBBASA-N

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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